Bcn-OH
Overview
Description
Bcn-OH, also known as endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, is a compound that serves as a mitochondrial probe based on the lyophilic bidentate bicyclic ligand BCN. It is often used as a control reagent for BCN-TPP, a reactive sulfenic acid probe that targets mitochondria .
Biochemical Analysis
Biochemical Properties
Bcn-OH plays a significant role in biochemical reactions. It reacts with chemicals or biomolecules that have azide functionalization to produce a stable triazole bond . This reaction occurs without the need for a copper catalyst .
Cellular Effects
It is known that BCN-TPP, a related compound, affects mitochondrial energy, causing a sharp decrease in basal respiration .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules. It forms a stable triazole bond with azide-functionalized chemicals or biomolecules .
Preparation Methods
The synthesis of Bcn-OH involves the use of boric acid and hexamethylenetetramine as boron and carbon sources, respectively. The compound is synthesized using melamine and guanidine hydrochloride as the nitrogen source . The preparation process includes thermal annealing at 800°C, which results in the formation of BCN-doped hexagonal boron nitride nanodisks . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Bcn-OH undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azide-tagged molecules or biomolecules, which react with the BCN group via copper-free Click Chemistry . The major products formed from these reactions are triazole compounds, which are useful in bioconjugation and labeling applications .
Scientific Research Applications
Bcn-OH has a wide range of scientific research applications. In chemistry, it is used as a probe for studying mitochondrial function and energy metabolism . In biology, it serves as a tool for labeling and tracking biomolecules in live cells . In medicine, this compound is used in drug delivery systems and diagnostics due to its ability to target specific cellular components . Industrial applications include its use in the development of novel materials and nanostructures .
Mechanism of Action
The mechanism of action of Bcn-OH involves its interaction with mitochondrial proteins. The compound affects mitochondrial energy by causing a sharp decrease in basal respiration, which is attributed to its faster reaction kinetics with sulfonated proteins . This interaction allows researchers to study mitochondrial function and identify potential therapeutic targets.
Comparison with Similar Compounds
Bcn-OH is unique compared to other similar compounds due to its specific interaction with mitochondrial proteins and its use as a control reagent for BCN-TPP . Similar compounds include other BCN-based probes and reagents, such as endo-BCN-PEG-alcohol and endo-BCN-PEG-amine . These compounds share similar chemical structures but differ in their specific applications and reactivity.
Properties
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVXZMGWYBICRW-ULKQDVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2CO)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2CO)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254298 | |
Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263291-41-3 | |
Record name | (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BCN-OH interact with its target, and what are the downstream effects?
A1: this compound reacts specifically with azide groups, typically introduced into biomolecules through metabolic labeling or other modifications. This reaction, known as SPAAC, forms a stable triazole linkage. [, , , ] This bioorthogonal reaction proceeds rapidly under physiological conditions without requiring toxic catalysts, making it valuable for live-cell labeling and imaging. [, ] For example, this compound conjugated to a phosphorogenic rhenium(I) complex enabled specific lysosome labeling in live cells. [] Another study demonstrated the use of a this compound-based "click-and-release" system for intracellular delivery of carbon disulfide (CS2), allowing investigation of CS2-induced hepatotoxicity. []
Q2: What is the reactivity difference between this compound and other strained alkynes/alkenes in SPAAC reactions?
A2: Research has shown that this compound reacts much faster with 1,2-quinone in a SPAAC reaction compared to the strained alkene TCO-OH. [] Interestingly, while an 8-membered ring, this compound reacts faster than the more strained 7-membered alkyne THS in SPAAC reactions with 1,2-quinone. Thermodynamic analysis suggests that this difference in reaction rate is mainly dictated by entropic factors. []
Q3: Are there any studies investigating the impact of the triphenylphosphonium (TPP) group on this compound's reactivity?
A3: Yes, researchers have explored the use of TPP as a mitochondrial targeting group for this compound. When linked to this compound, the resulting BCN-TPP conjugate showed a 4.6-fold decrease in reaction rate with a model protein sulfenic acid compared to this compound alone. [] This suggests potential steric hindrance from the TPP group affecting the optimal reaction orientation. Interestingly, BCN-TPP, unlike this compound, did not react with protein persulfides, highlighting its potential selectivity. []
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